Pentasulfide-sulfur

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

五硫化四磷,也称为五硫化磷,是一种无机化合物,分子式为 P4S10。这种黄色固体是两种商业上重要的磷硫化物之一。 由于其独特的化学性质,它经常被用于各种工业应用 .

准备方法

五硫化四磷可以通过几种方法合成:

化学反应分析

Hydrolysis Reactions

Pentasulfide-sulfur compounds hydrolyze in aqueous environments, releasing hydrogen sulfide (H₂S) and forming oxyacids or oxides:

Key observations:

-

Hydrolysis of P₄S₁₀ is highly exothermic and produces flammable H₂S gas, necessitating controlled conditions .

-

As₂S₅ hydrolysis yields elemental sulfur, distinguishing it from phosphorus analogs .

Thionation Reactions

Phosphorus pentasulfide (P₄S₁₀) is a cornerstone reagent for converting carbonyl groups (C=O) to thiocarbonyls (C=S):

Reaction Scope

Mechanistic Insight

-

Thionation proceeds via a four-center intermediate (Wittig-like), with nucleophilic attack by sulfur at the electrophilic carbonyl oxygen .

-

Lawesson’s reagent (derived from P₄S₁₀ and anisole) offers a less hazardous alternative for thionation, reducing H₂S release7.

Polymerization Reactions

P₄S₁₀ reacts with diols to form poly(dithiophosphate)s (PDTPs), enabling novel polymer architectures:

Example Reaction

P S HO CH CH O OH S P OCH CH O H S

Key Findings

-

Solvent Effects : THF facilitates chain extension but introduces branching via THF ring-opening .

-

Post-Polymerization Modification : PDTPs react with tetrahydrofuran (THF) to form branched structures, confirmed by ¹H NMR .

Coordination Chemistry

This compound participates in ligand exchange and sulfur-transfer reactions:

Titanocene Complexes

-

Cp₂TiS₅ reacts with sulfenyl chlorides (RSCl) via two sequential S–S bond-forming steps :

Cp TiS 2 RSCl Cp TiCl RSSR 3 S -

Kinetic Data :

Solvent Dielectric Constant (ε) Rate Constant (k₁, M⁻¹s⁻¹) CS₂ 2.64 65 CH₃CN 37.5 20 -

Polar solvents accelerate reaction rates due to stabilization of charged intermediates .

Comparative Analysis of Pentasulfides

| Property | P₄S₁₀ | As₂S₅ | Sb₂S₅ |

|---|---|---|---|

| Oxidation State | P(V) | As(V) | Sb(III) |

| Hydrolysis Products | H₃PO₄, H₂S | H₃AsO₃, S, H₂S | SbCl₃, H₂S, S |

| Structural Type | Molecular (Adamantane) | Non-stoichiometric | Amorphous |

| Applications | Thionation, Lubricants | Pigments | Vulcanization, Pigments |

科学研究应用

五硫化四磷有许多科学研究应用:

化学: 它在有机合成中用作硫化剂,特别是用于形成杂环化合物.

生物学: 它用于合成生物活性化合物,包括杀虫剂,如对硫磷和马拉硫磷.

医学: 它参与各种药物化合物的生产。

作用机制

五硫化四磷的作用机制涉及它作为硫化剂的能力。它将氧代基转化为硫代基,这在各种有机反应中是重要的官能团。 这种转化是由该化合物独特的分子结构促成的,它允许它与不同的分子靶点和途径相互作用 .

相似化合物的比较

五硫化四磷可以与其他磷硫化物进行比较,例如:

三硫化四磷 (P4S3): 用于生产“火柴”.

三硫化二磷 (P2S3): 另一种磷硫化物,具有不同的化学性质和应用.

五硫化四磷之所以独特,是因为它被广泛用作硫化剂,并在工业应用中发挥着重要作用。

属性

分子式 |

S5-2 |

|---|---|

分子量 |

160.3 g/mol |

InChI |

InChI=1S/H2S5/c1-3-5-4-2/h1-2H/p-2 |

InChI 键 |

FBNHIFPJXGPDIP-UHFFFAOYSA-L |

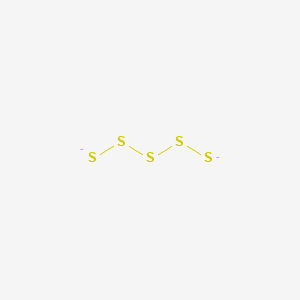

SMILES |

[S-]SSS[S-] |

规范 SMILES |

[S-]SSS[S-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。